molecular formula C19H17NO3 B1400191 (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 915390-74-8

(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one

Número de catálogo: B1400191
Número CAS: 915390-74-8
Peso molecular: 307.3 g/mol
Clave InChI: IPXSZYICVIVCPJ-FMQWLBJXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a stereochemically defined (4S) configuration and a conjugated (2E)-enoyl group substituted with a 4-methylphenyl moiety. Oxazolidinones are widely employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as aldol additions, alkylations, and reductions . The (2E)-configured enoyl group in this compound may enhance its reactivity in conjugate additions or cycloadditions, while the 4-methylphenyl substituent could influence steric and electronic properties, affecting interactions in catalytic or biological systems. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP, which are critical for confirming stereochemistry .

Propiedades

IUPAC Name

(4S)-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-7-9-15(10-8-14)11-12-18(21)20-17(13-23-19(20)22)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3/b12-11+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXSZYICVIVCPJ-FMQWLBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2C(COC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2[C@H](COC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.

    Addition of the (4-methylphenyl)prop-2-enoyl group: This is usually done through a condensation reaction involving the corresponding acid chloride and the oxazolidinone derivative.

Industrial Production Methods

In an industrial setting, the production of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced oxazolidinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is utilized in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during the reaction. The molecular targets and pathways involved include interactions with various enzymes and receptors that recognize the chiral center, leading to selective reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Stereochemical Differences

The table below compares the target compound with key analogs, highlighting substituents, stereochemistry, and applications:

Compound Name Substituents Stereochemistry Key Applications/Activity Synthesis Method References
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one (2E)-3-(4-methylphenyl)prop-2-enoyl 4S Potential chiral auxiliary Not explicitly described -
(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl 4S, 5S Ezetimibe precursor (cholesterol inhibition) Biocatalytic reduction (95% yield)
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Methyl (C4), phenyl (C5) 4S, 5S Model for crystallographic studies Crystallographic synthesis
(4S)-3-[(4E)-3-hydroxy-2-methyl-5-(4-methylphenyl)pent-4-enoyl]-4-isopropyl-1,3-oxazolidin-2-one (4E)-3-hydroxy-2-methyl-5-(4-methylphenyl)pent-4-enoyl, isopropyl (C4) 4S Intermediate in asymmetric Reformatsky reactions SmI2-promoted synthesis (30% yield)
(4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone core with enylidene and methoxyphenyl groups 4Z, 2E No biological data reported Multi-step organic synthesis

Key Findings

Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analog (ezetimibe precursor), which may influence bioavailability or binding in hydrophobic environments . The (5S)-hydroxypentanoyl moiety in the ezetimibe precursor is critical for its activity as a cholesterol absorption inhibitor, demonstrating the role of hydroxyl groups in target engagement .

Stereochemical Influence: The 4S configuration is conserved across multiple oxazolidinones (e.g., ezetimibe precursor, target compound) to maintain chiral induction capabilities . C5 stereochemistry (e.g., 5S in the ezetimibe precursor) is essential for enantioselective biocatalytic reductions, achieving >95% conversion .

Synthetic Methodologies :

  • Biocatalysis (e.g., glucose dehydrogenase-mediated NADPH regeneration) enables high-yield, enantioselective synthesis of the ezetimibe precursor .
  • Samarium iodide (SmI2) promotes asymmetric Reformatsky reactions in compound 14d, though yields are moderate (30%) .

Biological Activity :

  • The ezetimibe precursor demonstrates cholesterol-lowering activity via NPC1L1 protein inhibition, while other analogs (e.g., pyrazolone derivatives) lack reported biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.